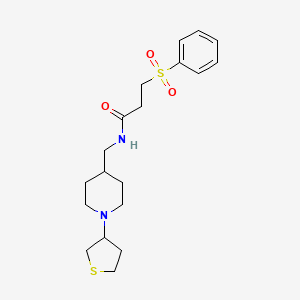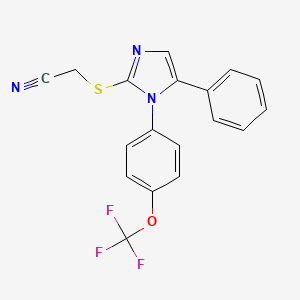
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The molecular structure of “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” is complex, which allows for a wide range of potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” and similar compounds often involve cyclocondensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” contribute to its versatility in scientific research.
Applications De Recherche Scientifique
Antioxidant Activity
2-((5-Phenyl-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)acetonitrile and related compounds have been explored for their potential in antioxidant activity. Research has demonstrated that certain derivatives, when synthesized, exhibit significant antioxidant properties, comparable to those of ascorbic acid (El‐Mekabaty, 2015).
Photophysical Properties
The compound has also been studied for its photophysical properties. Researchers synthesized novel fluorescent derivatives and evaluated their photophysical characteristics in various solvents, observing absorption in the ultraviolet region and emission in the blue region. These studies include thermogravimetric analysis to assess thermal stability (Padalkar et al., 2015).
Photochemical Synthesis
In photochemical research, 2-((5-Phenyl-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)acetonitrile has been utilized in the synthesis of 4(5)-nitro-2-arylimidazoles. This process involves irradiation and has been applied in synthesizing novel compounds with nearly quantitative yields for specific reactions (D’Auria et al., 1998).
Metal-Based Chemotherapy
The compound's derivatives have been investigated for potential applications in metal-based chemotherapy against tropical diseases. These studies involve the preparation of various complexes and their characterization using techniques like NMR spectroscopy, EPR spectroscopy, and X-ray crystallography (Navarro et al., 2000).
Antimicrobial Agents
Several derivatives of 2-((5-Phenyl-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)acetonitrile have been synthesized and evaluated for their antibacterial activity. These studies involve the elucidation of compound structures and assessments of significant antibacterial activity (Ramalingam et al., 2019).
Fluorination Processes
The compound and its derivatives have been subject to studies in fluorination processes, specifically examining the C-4 fluorination of 3,5-diarylisoxazoles and exploring the effects of different substituents and solvents (Stephens et al., 2004).
Synthesis of Heterocycles
There's research on the synthesis of various heterocycles involving this compound, such as the production of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction (Rahmati et al., 2013).
Mécanisme D'action
Orientations Futures
The future directions of research involving “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” are promising, given its unique properties and potential applications in various fields. It is expected that many novel applications of this compound will be discovered in the future .
Propriétés
IUPAC Name |
2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-18(20,21)25-15-8-6-14(7-9-15)24-16(13-4-2-1-3-5-13)12-23-17(24)26-11-10-22/h1-9,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNXHKAHAHALFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)
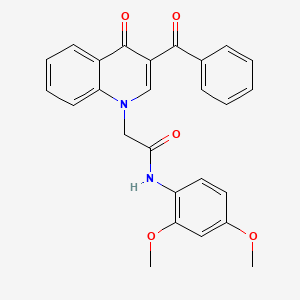
![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2374897.png)
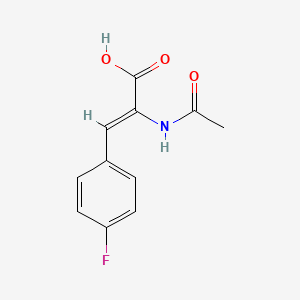
![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)

![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)
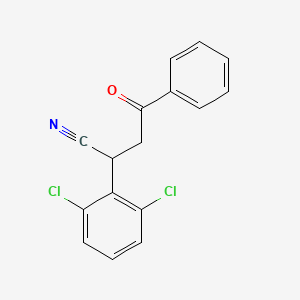

![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)
